molecular formula C9H9N2O4P B12792135 2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide CAS No. 64402-71-7

2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide

Cat. No.: B12792135
CAS No.: 64402-71-7
M. Wt: 240.15 g/mol
InChI Key: IISNIWNEDCJYQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide typically involves the reaction of dichlorophenylphosphate with 1,3-propanediamine . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide can be compared with other similar compounds such as:

Properties

CAS No.

64402-71-7

Molecular Formula

C9H9N2O4P

Molecular Weight

240.15 g/mol

IUPAC Name

2-oxo-2-phenoxy-1,3,2λ5-diazaphosphinane-4,6-dione

InChI

InChI=1S/C9H9N2O4P/c12-8-6-9(13)11-16(14,10-8)15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13,14)

InChI Key

IISNIWNEDCJYQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NP(=O)(NC1=O)OC2=CC=CC=C2

Origin of Product

United States

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